molecular formula C17H22N2O5 B569304 Boc-5-methoxy-L-tryptophan CAS No. 114903-30-9

Boc-5-methoxy-L-tryptophan

Cat. No.: B569304
CAS No.: 114903-30-9
M. Wt: 334.372
InChI Key: RFEFILRKWWZSFK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a methoxy group at the 5-position of the indole ring. This compound is primarily used in research settings, particularly in the study of proteomics and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with a Boc group. This can be achieved through the reaction of 5-methoxy-L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-5-methoxy-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acetone.

    Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products:

    Deprotection: 5-methoxy-L-tryptophan.

    Coupling: Peptides containing this compound.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Boc-5-methoxy-L-tryptophan is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-5-methoxy-L-tryptophan is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid or peptide .

Properties

IUPAC Name

(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEFILRKWWZSFK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673995
Record name N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114903-30-9
Record name N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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